molecular formula C18H20N6O B2469746 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide CAS No. 2034461-39-5

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide

Cat. No. B2469746
CAS RN: 2034461-39-5
M. Wt: 336.399
InChI Key: ZXQBLOOHKURZTE-UHFFFAOYSA-N
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Description

“N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide” is a complex organic compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyrazine derivatives . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .


Synthesis Analysis

The synthesis of such compounds often involves the use of hydrazonoyl halides as precursors . These are reacted with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the synthesized compounds are then characterized using various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of these compounds is characterized by a core scaffold of a five-membered triazole ring fused with a six-membered thiadiazine ring . This core is a precise pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps. For example, in the case of products 9.40 and 9.42, the corresponding Cbz-protected piperazinones 4 were used and, after cyclization, the protecting group was removed by hydrogenation on Pd/C to give product 9 with a mono-Boc-protected linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their specific structure. For example, compound 5 exhibits excellent insensitivity toward external stimuli (IS = 43 J and FS > 360 N) and a very good calculated detonation performance (Dv = 9408 m s −1 and P = 37.8 GPa) .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has been conducted on the synthesis of novel pyrazolo, triazolo, and pyrimidine derivatives, which are chemically related to N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzamide. These compounds are synthesized through various chemical reactions, showcasing the versatility of heterocyclic chemistries in creating complex and biologically relevant molecules. For instance, reactions involving enaminones, aminoheterocycles, and active methylene compounds have been explored to yield azolopyrimidines, azolopyridines, and quinolines, among others, demonstrating the structural diversity achievable through synthetic chemistry (Almazroa et al., 2004).

Antimicrobial and Antifungal Activities

Several newly synthesized heterocyclic compounds have been evaluated for their antimicrobial and antifungal activities, revealing moderate effects against bacterial and fungal species. This highlights the potential of these compounds for further development as antimicrobial agents, offering insights into the structure-activity relationships that govern their biological efficacy (Abdel‐Aziz et al., 2008).

Potential Insecticidal Agents

Research into the biochemical impacts of sulfonamide thiazole derivatives has shown promising insecticidal activities against the cotton leafworm, Spodoptera littoralis. Such studies provide a foundation for the development of new insecticidal agents, contributing to agricultural science and pest management strategies (Soliman et al., 2020).

Antitumor and Antiviral Activities

The exploration of benzamide-based 5-aminopyrazoles and their derivatives for antiviral activities against avian influenza virus H5N1 indicates significant potential. Such compounds, including those structurally related to this compound, could pave the way for the development of new antiviral drugs, highlighting the importance of heterocyclic compounds in medicinal chemistry (Hebishy et al., 2020).

Future Directions

The future directions in the research of these compounds could involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . Additionally, further studies could focus on improving the synthesis process and exploring the full range of their pharmacological activities .

properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-13-21-22-17-16(19-9-12-24(13)17)23-10-7-15(8-11-23)20-18(25)14-5-3-2-4-6-14/h2-6,9,12,15H,7-8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXQBLOOHKURZTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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